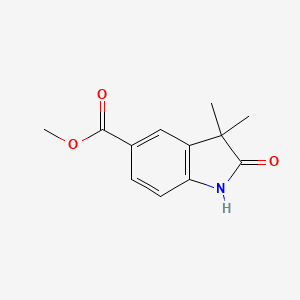
1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole is a chemical compound with the molecular formula C13H16Br3N3 and a molecular weight of 453.99824 g/mol . This compound is known for its unique structure, which includes a triazole ring substituted with benzyl and bromoethyl groups. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of 1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole typically involves the reaction of benzyl azide with 1,3-dibromo-2-propanol under specific conditions The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF)
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles, such as amines or thiols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl group. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the benzyl group to a carboxylic acid or aldehyde.
Reduction Reactions: Reduction of the triazole ring or the bromoethyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of various reduced derivatives of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield triazole derivatives with different alkyl or aryl groups attached to the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique structure and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring and the bromoethyl groups play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function or modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-benzyl-3,5-dimethyl-1H-1,2,4-triazole: This compound has methyl groups instead of bromoethyl groups, which affects its reactivity and biological activity.
1-benzyl-3,5-bis(2-chloroethyl)-1H-1,2,4-triazole: The presence of chloroethyl groups instead of bromoethyl groups can lead to different chemical and biological properties.
1-benzyl-3,5-bis(2-hydroxyethyl)-1H-1,2,4-triazole: The hydroxyethyl groups provide different reactivity and potential for hydrogen bonding compared to bromoethyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromoethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15Br2N3 |
|---|---|
Molekulargewicht |
373.09 g/mol |
IUPAC-Name |
1-benzyl-3,5-bis(2-bromoethyl)-1,2,4-triazole |
InChI |
InChI=1S/C13H15Br2N3/c14-8-6-12-16-13(7-9-15)18(17-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI-Schlüssel |
MWXDMDHTQQUDAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


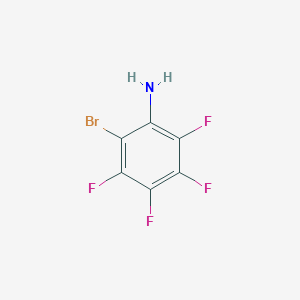
![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)

![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
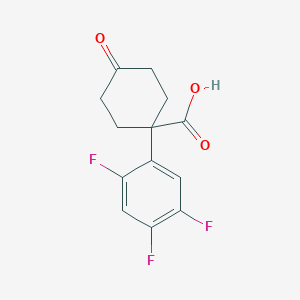

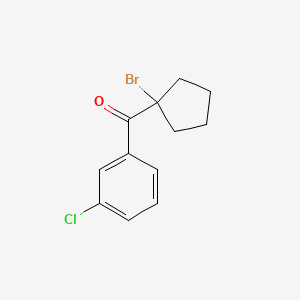
![(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide](/img/structure/B11717938.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
![5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11717946.png)
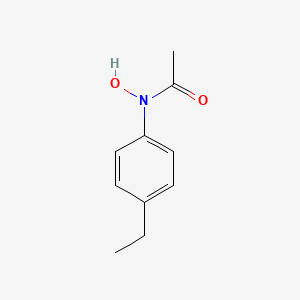
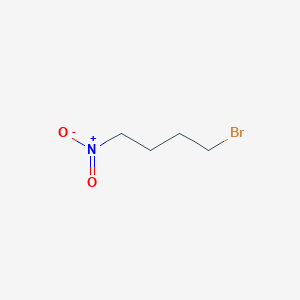
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)
